2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester
Overview
Description
2-Propenoic acid, 2-methyl-, 1,1’-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple functional groups that contribute to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,1’-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester typically involves the reaction of bisphenol A with glycidyl methacrylate under controlled conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,1’-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester undergoes various types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form high molecular weight polymers.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Polymerization: High molecular weight polymers with applications in coatings and adhesives.
Hydrolysis: Corresponding acids and alcohols, which can be further utilized in different chemical processes.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 1,1’-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The compound exerts its effects through its ability to undergo polymerization and form cross-linked networks. These networks provide mechanical strength and chemical resistance, making the compound suitable for various applications. The molecular targets include the functional groups that participate in the polymerization and cross-linking reactions .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but lacks the methacrylate groups.
Glycidyl methacrylate: Contains the methacrylate group but lacks the bisphenol A backbone.
Bisphenol A dimethacrylate: Similar but with different functional groups attached to the bisphenol A core.
Uniqueness
2-Propenoic acid, 2-methyl-, 1,1’-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester is unique due to its combination of methacrylate groups and bisphenol A backbone, which provides a balance of rigidity and flexibility. This makes it particularly useful in applications requiring high-performance materials .
Properties
Molecular Formula |
C22H26O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H16O2.C7H10O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-5(2)7(8)10-4-6-3-9-6/h3-10,16-17H,1-2H3;6H,1,3-4H2,2H3 |
InChI Key |
ISBXWUFUVLBLHJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC1CO1.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=C)C(=O)OCC1CO1.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Synonyms |
2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester, homopolymer Adaptic Bis GMA Bis GMA Polymer Bis GMA Resin Bis(Phenol A-Glycidyl Methacrylate) Bis(Phenol A-Glycidyl Methacrylate), Homopolymer Bis(Phenol A-Glycydyl Methacrylate) Bis-GMA Bis-GMA Polymer Bis-GMA Polymers Bis-GMA Resin Bis-GMA Resins Bisphenol A Glycidyl Methacrylate Bisphenol A Glycidyl Methacrylate Homopolymer Bisphenol A Glycidyl Methacrylate Polymer Bisphenol A-Glycidyl Methacrylate Bisphenol A-Glycidyl Methacrylate Homopolymer Bisphenol A-Glycidyl Methacrylate Polymer Bond, Concise Enamel Composite Resin, Concise Composite Resin, Conclude Composite Resins, Concise Concise Composite Resin Concise Composite Resins Concise Enamel Bond Concise Enamel Bond System Concise Resin Concise Resins Concise White Sealant Conclude Composite Resin Conclude Resin Delton Enamel Bond, Concise Epoxylite 9075 Epoxylite-9075 Epoxylite9075 Kerr Pit and Fissure Sealant Kerr Sealer Methacrylate, Bisphenol A-Glycidyl Nuva Seal Nuva-Seal NuvaSeal Opaque, Panavia Panavia Opaque Poly(Bis-GMA) Polymer, Bis-GMA Polymers, Bis-GMA Resin, Bis-GMA Resin, Concise Resin, Concise Composite Resin, Conclude Resin, Conclude Composite Resins, Bis-GMA Resins, Concise Resins, Concise Composite Retroplast Silux |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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